![molecular formula C18H13ClF2N2OS B2933425 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide CAS No. 932986-26-0](/img/structure/B2933425.png)
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide
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Overview
Description
The compound “N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Polymer Synthesis and Characterization
One study focused on the synthesis and characterization of novel aromatic polyimides using new diamines, including derivatives similar in structure to N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide. These polymers exhibited good solubility in organic solvents and high thermal stability, with potential applications in high-performance materials (Butt et al., 2005).
Photochromic Systems
Another research area involves thermally irreversible and fatigue-resistant photochromic systems. Derivatives similar to the compound were synthesized, demonstrating reversible photocyclization and stability at high temperatures, suggesting their use in advanced optical storage and switchable devices (Uchida et al., 1990).
Anticancer Drug Development
Research into N-substituted benzamides, structurally related to the compound, has shown promise in anticancer activity. A study reported the design, synthesis, and evaluation of these compounds against various cancer cell lines, with some derivatives exhibiting higher activities than reference drugs, highlighting their potential in cancer therapy (Ravinaik et al., 2021).
Material Science and Crystal Engineering
Pharmaceutical cocrystals involving analgesic drugs and coformers have been prepared to enhance solubility and dissolution rates. Studies like these contribute to the development of improved pharmaceutical formulations and drug delivery systems (Aitipamula et al., 2012).
Mechanism of Action
While the specific mechanism of action for “N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide” is not available, thiazole derivatives have shown diverse biological activities. They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2OS/c19-12-6-4-11(5-7-12)18-23-13(10-25-18)8-9-22-17(24)16-14(20)2-1-3-15(16)21/h1-7,10H,8-9H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUFXIMGTJXICP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,6-difluorobenzamide |
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